molecular formula C10H13NO3 B2770956 1-(2-Amino-4,6-dimethoxyphenyl)ethanone CAS No. 256642-33-8

1-(2-Amino-4,6-dimethoxyphenyl)ethanone

Cat. No. B2770956
CAS RN: 256642-33-8
M. Wt: 195.218
InChI Key: ZBQGCEBFIMVSCC-UHFFFAOYSA-N
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Description

“1-(2-Amino-4,6-dimethoxyphenyl)ethanone” is a chemical compound with the CAS Number 256642-33-8 . Its IUPAC name is this compound . The molecular weight of this compound is 195.22 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.22 . The compound is a solid at room temperature .

Scientific Research Applications

Pyrolysis Products Analysis

  • Analysis of pyrolysis products of related compounds: A study identified pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a compound structurally similar to 1-(2-Amino-4,6-dimethoxyphenyl)ethanone. This research provides insights into the stability of such compounds when exposed to heat and the potential formation of new substances through pyrolytic degradation (Texter et al., 2018).

Chemical Synthesis and Characterization

  • Chemical synthesis techniques: The synthesis and characterization of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, were explored. These studies are relevant for understanding the chemical properties and potential applications of this compound in scientific research (Power et al., 2015).

Photolytic and Photochemical Studies

  • Photochemical reactivity: Research into the photochemical behavior of compounds like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, which share similarities with this compound, reveals their reactivity under various conditions. Such studies are crucial for applications in photolytic processes and understanding the environmental impact of these compounds (Castellan et al., 1990).

Antimicrobial and Bioactive Compound Synthesis

  • Synthesis of bioactive compounds: Research into the synthesis of compounds such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone demonstrates the potential of using this compound derivatives in the development of pharmaceuticals and antimicrobial agents (Wanjari, 2020).

Organic Chemistry and Molecular Studies

  • Studies in organic chemistry: Investigations into the properties and reactions of various ethanone derivatives provide valuable knowledge applicable to this compound. These studies include the synthesis of novel compounds, exploring their chemical properties, and assessing their potential applications in various fields (Gambarotti & Bjørsvik, 2015).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-amino-4,6-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGCEBFIMVSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2'-acetylamino-4',6'-dimethoxyphenyl)ethanone (compound 75-3, prepared in Preparation 75) (0.237 g, 1.0 mmol), potassium hydroxide (0.2 g, 3.57 mmol), water (0.2 ml), and ethanol (2 ml) is heated to reflux for one hour. The solvent is distilled under reduced pressure, and the residue is extracted with dichloromethane. The extract is washed with water, dried, and the solvent is removed to yield a crystalline residue. Recrystallization from ethyl acetate gives (2'-amino-4',6'-dimethoxyphenyl)ethanone as a crystalline solid (0.114 g, 58%, m.p.=104°-105° C.).
Name
(2'-acetylamino-4',6'-dimethoxyphenyl)ethanone
Quantity
0.237 g
Type
reactant
Reaction Step One
Name
compound 75-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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